molecular formula C14H12N2O4 B1582158 Benzidine-3,3'-dicarboxylic acid CAS No. 2130-56-5

Benzidine-3,3'-dicarboxylic acid

Cat. No.: B1582158
CAS No.: 2130-56-5
M. Wt: 272.26 g/mol
InChI Key: IIQLVLWFQUUZII-UHFFFAOYSA-N
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Description

Benzidine-3,3’-dicarboxylic acid is a chemical compound with the molecular formula C14H12N2O4 . It is also known by other names such as 4,4’-Diamino-3,3’-biphenyldicarboxylic acid . It is used in the manufacture of dyes .


Molecular Structure Analysis

The molecular structure of Benzidine-3,3’-dicarboxylic acid consists of a biphenyl core with two amine groups and two carboxylic acid groups . The average mass of the molecule is 272.256 Da .

Scientific Research Applications

Toxicology and Carcinogenicity Research

Benzidine-3,3'-dicarboxylic acid, and its derivatives have been extensively studied for their toxicological and carcinogenic properties. A major initiative by the National Toxicology Program focused on the health risks associated with exposure to benzidine and its congeners, including 3,3'-dimethylbenzidine and 3,3'-dimethoxybenzidine. These studies evaluated the metabolism, mutagenicity, toxicity, and carcinogenicity of these compounds (Morgan et al., 1994).

Substitutes for Hazardous Chromogens

Research has been conducted to find safer substitutes for conventional benzidine-type reagents. For instance, gamma,gamma'-(4,4'-Diamino-3,3'-biphenylylenedioxy)dibutyric acid (dicarboxidine) was developed as a safer alternative, offering improved stability and non-mutagenic properties in comparison to traditional benzidine derivatives (Jönsson et al., 1979).

Biochemical and Clinical Applications

This compound derivatives have been applied in biochemical assays, such as the quantitative determination of plasma hemoglobin. Dicarboxidine, a derivative, has been tested as a chromogenic reagent in place of more hazardous substances like benzidine in peroxidase reactions, showing potential for safer clinical applications (Swolin et al., 1982).

Genotoxicity Studies

Genotoxic effects of benzidine and its structural analogues, including 3,3'-diaminobenzidine, have been assessed in human lymphocytes. These studies provide insights into the DNA-damaging capacities of these compounds, contributing to a better understanding of their carcinogenic potential (Chen et al., 2003).

Material Science and Polymer Research

In material science, this compound derivatives have been used to synthesize polymeric metal complexes with applications in various fields. These complexes, involving bivalent metal ions, have been studied for their properties and potential applications (Patel & Patel, 1979).

Hemoglobin Binding and Biomonitoring

The binding of benzidine and its congeners to hemoglobin has been explored for biomonitoring purposes. Such studies are crucial in understanding the exposure of individuals to these carcinogenic chemicals and evaluating their health impacts (Birner et al., 2005).

Safety and Hazards

Benzidine-3,3’-dicarboxylic acid is likely to share similar safety concerns with Benzidine, which is known to be harmful if swallowed, may cause cancer, and is very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

2-amino-5-(4-amino-3-carboxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQLVLWFQUUZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)C(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062195
Record name [1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4,4'-diamino-
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Molecular Weight

272.26 g/mol
Source PubChem
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Physical Description

White solid; [HSDB]
Record name 3,3'-Dicarboxybenzidine
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Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4), Sol in alcohol, ether; insol in water
Record name SID24822503
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name 3,3'-DICARBOXYBENZIDINE
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Color/Form

White crystals

CAS No.

2130-56-5
Record name 3,3′-Dicarboxy-4,4′-diaminobiphenyl
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Record name 3,3'-Dicarboxybenzidine
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Record name [1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4,4'-diamino-
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Record name [1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4,4'-diamino-
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Record name Benzidine-3,3'-dicarboxylic acid
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Record name BENZIDINE-3,3'-DICARBOXYLIC ACID
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Record name 3,3'-DICARBOXYBENZIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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